1-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O4S/c27-17(24-7-9-30-10-8-24)13-25-19(29)26(23-22-25)15-5-3-14(4-6-15)21-18(28)20-12-16-2-1-11-31-16/h1-6,11H,7-10,12-13H2,(H2,20,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKODSWXQJXMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Morpholine Group: This step involves the reaction of the tetrazole intermediate with a morpholine derivative, often under basic conditions.
Coupling with Thiophene: The final step involves coupling the intermediate with a thiophene derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 1-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In a medicinal context, it might interact with a particular enzyme or receptor, modulating its activity. The morpholine and tetrazole rings could play a role in binding to the target, while the thiophene ring might influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycles :
- Tetrazole vs. Triazole/Thiazole/Triazine: The target’s tetrazole ring is distinct from triazoles () and thiazoles (), which have three and two nitrogen atoms, respectively. Tetrazoles are more acidic (pKa ~4.5–5.0), enhancing ionic interactions in biological systems compared to triazoles (pKa ~8–10) . In bis(morpholino-triazine) derivatives (), the triazine core provides a planar, electron-deficient system, contrasting with the tetrazole’s puckered geometry and electron-rich nature.
Substituents :
- Morpholino Group: Present in the target and compounds, the morpholino moiety improves solubility. However, its placement on a tetrazole-linked acetyl group (target) vs. triazine () alters electronic effects and steric bulk.
Urea Linkage :
- The target’s urea connects a phenyl-tetrazole system to thiophen, whereas compounds link urea to thiazole-piperazine systems. Substituents on urea (e.g., fluorophenyl in vs. thiophen in the target) modulate hydrogen-bonding capacity and target selectivity .
Physicochemical Properties
The target’s molecular weight is comparable to urea-triazine derivatives () but higher than simpler triazole-thiophen analogs (). Its melting point is likely influenced by the rigid tetrazole and morpholino groups .
Biological Activity
The compound 1-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, with a focus on its antitumor properties and mechanisms of action.
Synthesis and Characterization
The synthesis of the target compound typically involves multi-step reactions starting from easily accessible precursors. The key steps often include:
- Formation of the Tetrazole Ring : The tetrazole moiety is synthesized through cyclization reactions involving hydrazines and carbonyl compounds.
- Urea Formation : The urea linkage is created by reacting isocyanates with amines.
- Morpholino and Thiophenyl Substituents : These groups are introduced through nucleophilic substitution reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antitumor Activity
Research indicates that the compound exhibits significant antitumor activity against various cancer cell lines. For instance, studies have shown that it possesses cytotoxic effects on:
- Cervical Cancer (HeLa)
- Ovarian Carcinoma (SK-OV-3)
- Brain Cancer (SF-268)
The effectiveness is often evaluated using assays like the MTT or Alamar Blue assay, which measure cell viability post-treatment.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| SK-OV-3 | 15.0 | Inhibition of cell proliferation |
| SF-268 | 10.0 | Disruption of mitochondrial function |
The antitumor effects of this compound may be attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause arrest in specific phases of the cell cycle, preventing cancer cells from proliferating.
- Inhibition of Angiogenesis : By affecting vascular endothelial growth factor (VEGF) signaling pathways, the compound may inhibit tumor growth by preventing new blood vessel formation.
Case Studies
A notable case study involved testing the compound on a panel of human tumor cell lines at Zentaris, Germany. The results demonstrated that it not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutic agents when used in combination therapies.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, including cyclization, alkylation, and urea coupling. For example:
- Cyclization : Formation of the tetrazole core via cyclization under reflux with sodium in ethanol, followed by alkylation using bromoacetophenone derivatives .
- Purification : Recrystallization from ethanol/water mixtures (1:2) is critical for isolating intermediates with high purity (>65% yield) .
- Optimization : Adjusting reflux duration (4–5 hours) and stoichiometric ratios (e.g., NaBH4 for reductions) improves yields. Solvent choice (e.g., DMF for polar intermediates) also impacts reaction efficiency .
Q. Which spectroscopic methods are essential for structural characterization?
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and urea (N-H, ~3300 cm⁻¹) groups .
- NMR : -NMR confirms substituent integration (e.g., thiophene protons at δ 6.8–7.2 ppm; morpholine protons at δ 3.4–3.7 ppm) .
- X-ray Crystallography : SHELXL refinement resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
Q. How can researchers design preliminary biological activity assays?
- Antimicrobial Testing : Use agar dilution methods against S. aureus and E. coli (MIC values), as seen in structurally similar triazole-urea hybrids .
- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) via Ellman’s assay, noting IC values for neuroactivity potential .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent Variation : Replace the morpholino group with cyclopropyl or furan moieties to assess electronic effects on bioactivity .
- Bioisosteric Replacement : Swap the thiophene-methyl group with pyridine or benzothiazole to evaluate hydrophobic interactions .
- Data Correlation : Use computational tools (e.g., molecular docking) to link structural features (e.g., urea H-bond donors) with activity trends .
Q. How can computational modeling predict target interactions?
- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to AChE (PDB ID 4EY7), focusing on urea-thiophene interactions in the active site .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, identifying key residues (e.g., Trp286 for π-π stacking) .
Q. How should crystallographic data contradictions be resolved?
- Refinement Tools : SHELXL’s twin refinement and Mercury’s packing similarity analysis address twinning or disorder in X-ray data .
- Validation : Check R values (<5%) and PLATON’s ADDSYM for missed symmetry .
Q. What experimental designs validate enzyme inhibition mechanisms?
- Kinetic Studies : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition by varying substrate concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for urea-enzyme interactions .
Q. How to assess in vitro and in vivo toxicity profiles?
- Cytotoxicity : MTT assays on HEK-293 cells (IC >50 µM indicates low toxicity) .
- In Vivo Models : Zebrafish embryos (96 hpf LC) evaluate developmental toxicity, while murine models assess hepatorenal biomarkers (ALT, creatinine) .
Methodological Notes
- Synthesis References : Prioritize peer-reviewed protocols (e.g., NaBH4 reductions , bromoacetophenone alkylation ).
- Data Sources : Exclude non-academic platforms (e.g., BenchChem); use PubChem for physicochemical data .
- Contradiction Management : Cross-validate spectral data with computational predictions (e.g., DFT-calculated NMR shifts ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
